molecular formula C20H32N2O4 B566176 N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester CAS No. 204074-50-0

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester

Cat. No.: B566176
CAS No.: 204074-50-0
M. Wt: 364.486
InChI Key: JEXYJMFNHBOPCO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester is a synthetic compound used in various scientific research applications. It is a derivative of L-lysine, an essential amino acid, and is often used in peptide synthesis and other biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester typically involves the protection of the amino and carboxyl groups of L-lysine. The tert-butyl ester group is introduced to protect the carboxyl group, while the benzyloxycarbonyl (Cbz) group is used to protect the amino group. The dimethylation of the lysine side chain is achieved using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protective groups, resulting in the formation of free amino acids or peptides .

Scientific Research Applications

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N6,N6-Dimethyl-L-lysine: Similar in structure but lacks the benzyloxycarbonyl and tert-butyl ester groups.

    N2-[(benzyloxy)carbonyl]-L-lysine: Contains the benzyloxycarbonyl group but not the dimethylation or tert-butyl ester groups.

    L-lysine tert-Butyl Ester: Lacks the dimethylation and benzyloxycarbonyl groups.

Uniqueness

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester is unique due to its combination of protective groups and dimethylation, which makes it particularly useful in peptide synthesis and other biochemical applications. The protective groups help to prevent unwanted side reactions, while the dimethylation enhances the compound’s stability and reactivity .

Properties

IUPAC Name

tert-butyl (2S)-6-(dimethylamino)-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-20(2,3)26-18(23)17(13-9-10-14-22(4)5)21-19(24)25-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXYJMFNHBOPCO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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